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Compound of Interest

Compound Name:
2-Benzylpiperidin-4-one

hydrochloride

CAS No.: 1245644-12-5

Cat. No.: B595864 Get Quote

Executive Summary: The Pharmacophore Backbone
1-Benzyl-4-piperidone (N-benzyl-4-piperidone) is a critical heterocyclic scaffold in medicinal

chemistry.[1][2] It serves as the structural "ground zero" for two major classes of bioactive

agents: opioid analgesics (e.g., fentanyl precursors) and cytotoxic conjugated enones

(curcumin analogues).[2]

This guide provides an objective spectroscopic comparison between the parent scaffold and its

highly relevant derivative, 3,5-bis(benzylidene)-1-benzyl-4-piperidone.[1][2] By analyzing the

spectral shifts (IR, NMR, UV-Vis) that occur during this transformation, researchers can validate

synthetic success and understand the electronic perturbations that drive biological activity.

Spectroscopic Comparison: Parent vs. Conjugated
Derivative[1][2]
The most distinct spectroscopic evolution occurs when 1-benzyl-4-piperidone undergoes

Claisen-Schmidt condensation to form

-unsaturated ketone derivatives.[1][2] This transformation creates a conjugated system that
drastically alters the spectral fingerprint.[2]
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Table 1: Comparative Spectral Data

Feature
1-Benzyl-4-

piperidone (Parent)

3,5-Bis(benzylidene)

Derivative

(Conjugated)
Mechanistic Insight

IR: C=O[1][2] Stretch
1710–1715 cm⁻¹

(Strong)

1660–1680 cm⁻¹

(Strong)

Conjugation lowers

the C=O bond order

(single bond character

increases).[2]

IR: C=C Stretch Absent 1610–1620 cm⁻¹

Appearance of

exocyclic double

bonds.[1][2]

¹H NMR:

-Protons

2.4–2.8 ppm

(Multiplet, 4H)
Disappeared

C3 and C5 protons

are replaced by

benzylidene groups.

[2]

¹H NMR: Vinylic H Absent 7.6–7.8 ppm (Singlet,

2H)

Diagnostic singlet for

the benzylidene

methine protons

(=CH-Ar).[2]

¹³C NMR: C=O 207–210 ppm 187–190 ppm

Upfield shift due to

conjugation and

shielding effects.[1][2]

UV-Vis (

)

~280 nm (Weak,

)

340–360 nm (Strong,

)

Extended conjugation

lowers the HOMO-

LUMO gap

(Bathochromic shift).

Deep Dive: Spectroscopic Validation
Infrared Spectroscopy (IR)
In the parent molecule, the carbonyl stretches at a frequency typical for a saturated six-

membered cyclic ketone (~1715 cm⁻¹). Upon condensation with benzaldehyde, the resulting
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3,5-bis(benzylidene) derivative exhibits a significant red shift (lower wavenumber) to ~1665

cm⁻¹.

Why? Resonance delocalization between the phenyl rings, the alkene double bonds, and the

carbonyl group reduces the double-bond character of the carbonyl oxygen, weakening the

force constant (

).

Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton):

Parent: The piperidone ring exists in a chair conformation.[2][3][4] The

-protons (C3/C5) and

-protons (C2/C6) appear as multiplets (AA'BB' system) between 2.4 and 3.0 ppm.[2] The
benzylic methylene (-N-CH₂-Ph) typically appears as a sharp singlet around 3.6 ppm.[1][2]

Derivative: The diagnostic change is the complete loss of the signals for the

-protons. A new, deshielded singlet appears around 7.6–7.8 ppm, corresponding to the
vinylic protons (=CH-Ar).[2] The conformation is often locked into a distorted chair or "sofa"
conformation due to steric strain.[2]

¹³C NMR (Carbon):

The carbonyl carbon in the parent is highly deshielded (~208 ppm).[2] In the derivative, this

signal shifts upfield (~188 ppm) because the electron density is delocalized over the

conjugated

-system, shielding the nucleus relative to the isolated ketone.

Mass Spectrometry (MS)
Both compounds exhibit a dominant Tropylium ion (m/z 91) peak, characteristic of the benzyl

group.[2]
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Parent Fragmentation: The molecular ion (

189) often undergoes

-cleavage followed by CO loss.[1][2]

Derivative Fragmentation: The molecular ion is much more stable due to conjugation.[2]

Fragmentation typically involves the loss of the phenyl rings or the benzyl group (m/z 91).[2]

Visualizing the Chemistry
Diagram 1: Divergent Synthesis & Signaling
This diagram illustrates the two primary synthetic pathways for 1-benzyl-4-piperidone, leading

to either narcotic precursors or cytotoxic agents.[1][2]

1-Benzyl-4-piperidone
(C12H15NO)

Aniline + NaBH(OAc)3
(Reductive Amination)

Benzaldehyde + NaOH
(Claisen-Schmidt)

N-Benzyl-4-anilinopiperidine
(Fentanyl Precursor)

Reduction

3,5-Bis(benzylidene)-1-benzyl-4-piperidone
(Cytotoxic Enone)

Condensation

Click to download full resolution via product page

Caption: Divergent synthetic utility of the 1-benzyl-4-piperidone scaffold.

Diagram 2: Mass Spec Fragmentation Logic
The formation of the tropylium ion is the diagnostic signature for this class of compounds.[2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mzcloud.org/compound/Reference/8396
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone
https://www.mzcloud.org/compound/Reference/8396
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone
https://www.benchchem.com/product/b595864?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-4-piperidone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M+)
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Caption: The dominant fragmentation pathway yielding the diagnostic m/z 91 peak.

Experimental Protocols
Protocol A: Synthesis of 3,5-Bis(benzylidene)-1-benzyl-
4-piperidone
Objective: Create a conjugated enone system for spectroscopic comparison.

Reagents: Dissolve 1-benzyl-4-piperidone (10 mmol) and benzaldehyde (22 mmol, 2.2 eq) in

Ethanol (20 mL).

Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at room temperature.

Reaction: A yellow precipitate will begin to form almost immediately.[1][2] Stir for 2–4 hours.

Work-up: Filter the yellow solid.[1][2] Wash copiously with cold water (to remove excess

base) and cold ethanol (to remove unreacted aldehyde).[2]

Purification: Recrystallize from Ethanol/Chloroform (1:1).

Yield: Typical yield is 85–92%.[1][2]
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Protocol B: GC-MS Characterization
Objective: Confirm identity via fragmentation pattern.[1][2]

Sample Prep: Dissolve 1 mg of the product in 1 mL Methanol (HPLC grade).

Instrument: Agilent GC-MS (or equivalent) with a DB-5ms column.

Method:

Inlet: 250°C, Split ratio 20:1.

Oven: 80°C (hold 1 min)

280°C at 20°C/min.

MS Source: Electron Ionization (EI) at 70 eV.[2]

Data Analysis: Look for the Molecular Ion (

) and the base peak at m/z 91.[2] For the derivative, look for

at m/z 365.[2]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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